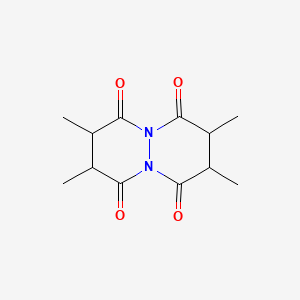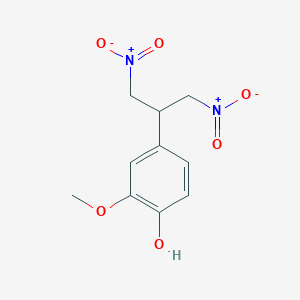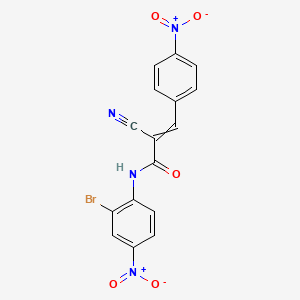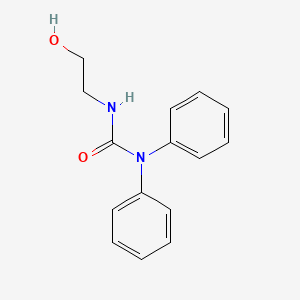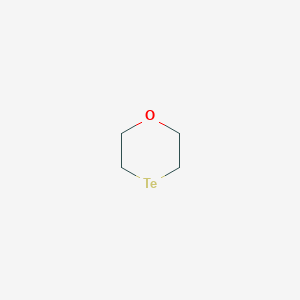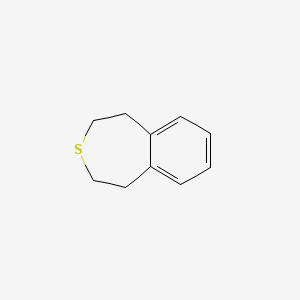![molecular formula C6H18OPbSi B14737266 Trimethyl[(trimethylplumbyl)oxy]silane CAS No. 6143-66-4](/img/structure/B14737266.png)
Trimethyl[(trimethylplumbyl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(trimethylplumbyl)oxy]silane is a chemical compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trimethylplumbyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(trimethylplumbyl)oxy]silane typically involves the reaction of trimethylplumbyl chloride with trimethylsilanol in the presence of a base. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(trimethylplumbyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane and plumbyl derivatives.
Substitution: The trimethylplumbyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and lead oxides, while reduction can produce simpler silanes and lead compounds.
Scientific Research Applications
Trimethyl[(trimethylplumbyl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other silicon and lead-containing compounds.
Biology: The compound can be used in studies involving silicon-based biomolecules and their interactions.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Trimethyl[(trimethylplumbyl)oxy]silane exerts its effects involves the interaction of its silicon and lead atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the lead atom can interact with sulfur and nitrogen-containing compounds. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A compound with a similar silicon structure but different functional groups.
Trimethylplumbyl chloride: A lead-containing compound with a similar plumbyl structure.
Trimethylsilane: A simpler silane compound with only silicon and methyl groups.
Uniqueness
Trimethyl[(trimethylplumbyl)oxy]silane is unique due to the combination of silicon and lead atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
6143-66-4 |
|---|---|
Molecular Formula |
C6H18OPbSi |
Molecular Weight |
341 g/mol |
IUPAC Name |
trimethyl(trimethylplumbyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3CH3.Pb/c1-5(2,3)4;;;;/h1-3H3;3*1H3;/q-1;;;;+1 |
InChI Key |
HRLWCGMALYPGTO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Pb](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


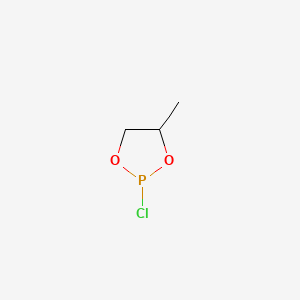
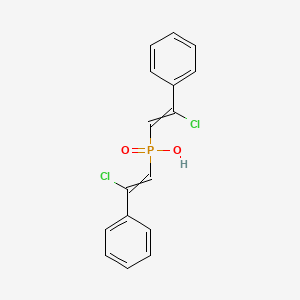
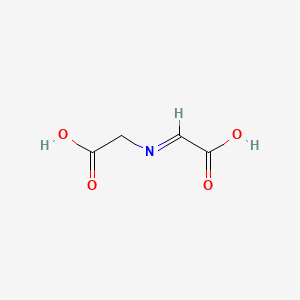
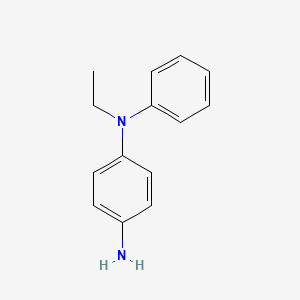


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
